(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate
Description
Historical Development and Significance
The development of Bisphenol A-Glycidyl Methacrylate represents a watershed moment in dental materials science, fundamentally transforming the landscape of restorative dentistry. Dr. Rafael Bowen synthesized this revolutionary compound in 1962 while working at the American Dental Association Research Unit at the National Bureau of Standards. The invention emerged from Dr. Bowen's frustration with existing direct filling materials during his private practice in the early 1950s, which led him to establish a laboratory on his back porch in San Diego to explore potential alternatives.
The conceptual breakthrough occurred when Dr. Bowen recognized the potential to combine the adhesive properties of epoxy resins with the rapid polymerization characteristics of methacrylate systems. As he explained in 1994, "It occurred to me to replace the epoxy group on each end of this same kind of molecule with a methacrylate group. It was known that methacrylate groups polymerize rapidly under oral conditions". This hybrid approach resulted in a molecule that retained many beneficial properties of epoxies while enabling rapid polymerization suitable for dental applications.
The significance of this innovation cannot be overstated in the context of dental restoration history. Prior to Bisphenol A-Glycidyl Methacrylate development, dental practitioners relied primarily on silicate cements and unfilled resins based on methyl methacrylate monomer, which suffered from significant limitations including large polymerization shrinkage, low stiffness, and high coefficient of thermal expansion. The introduction of Bisphenol A-Glycidyl Methacrylate in composite dental resins marked the first successful production of a composite resin for filling teeth since acrylic acid was discovered in 1843.
Table 1: Historical Timeline of Bisphenol A-Glycidyl Methacrylate Development
The compound has maintained its position as the most widely used resin in dental restoration for more than 50 years, with estimates suggesting that dentists have utilized Bisphenol A-Glycidyl Methacrylate in over 50 million restorations between 1962 and the present day. This extensive application demonstrates superior performance characteristics compared to previous materials, including enhanced strength, stiffness, reduced polymerization shrinkage, and thermal expansion coefficients more closely matching natural tooth structure.
The revolutionary impact of Bisphenol A-Glycidyl Methacrylate extended beyond material properties to clinical applications. The development coincided with Dr. Michael Buonocore's acid etch technique for enamel, creating a synergistic advancement that enabled reliable mechanical adhesion of composite materials to tooth structure. This combination facilitated the repair of fractured incisors and expanded the scope of conservative dental treatments, reducing the need for more invasive procedures.
Nomenclature and Chemical Identity
The nomenclature of Bisphenol A-Glycidyl Methacrylate reflects its complex molecular structure and diverse applications across multiple industries. The compound's systematic International Union of Pure and Applied Chemistry name is 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester. This extensive designation accurately describes the molecular architecture, indicating the presence of methacrylic acid units connected through a bisphenol A backbone with glycidyl ether linkages.
The compound is registered under Chemical Abstracts Service number 1565-94-2, providing a unique identifier for regulatory and commercial purposes. The European Community number 216-367-7 serves as an additional regulatory identifier within European Union chemical registration systems. These standardized identification systems ensure consistent recognition across global scientific and commercial applications.
Table 2: Chemical Identification Parameters
The compound exists under numerous synonymous designations reflecting its widespread commercial application and historical development. Commercial trade names include Adaptic, Silux, Panavia Opaque, Concise, and Epoxylite 9075. These designations represent specific formulations and commercial products that incorporate Bisphenol A-Glycidyl Methacrylate as a primary component. The diversity of nomenclature reflects the compound's versatility and adoption across multiple manufacturers and application sectors.
Scientific literature commonly employs abbreviated forms, though systematic nomenclature remains preferred for precise chemical identification. Alternative chemical names include Bisphenol A diglycidyl methacrylate, Bisphenol A glycerolate dimethacrylate, and (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] bismethacrylate. These variations emphasize different aspects of the molecular structure while maintaining chemical accuracy.
The nomenclature evolution reflects the compound's development from laboratory synthesis to commercial application. Early publications referred to the material as "hybrid monomer" or "Bowen's resin" in recognition of its inventor. The standardization of Bisphenol A-Glycidyl Methacrylate as the primary designation occurred through widespread adoption in dental literature and commercial applications throughout the 1960s and 1970s.
Fundamental Molecular Architecture
The molecular architecture of Bisphenol A-Glycidyl Methacrylate represents a sophisticated engineering of chemical functionality designed to optimize polymerization characteristics and mechanical properties. The compound features a molecular weight of 528.59 grams per mole with the molecular formula C₂₉H₃₆O₈, indicating a substantial molecular structure that contributes to its unique properties. The architecture consists of a central bisphenol A core connected to two glycidyl methacrylate units through ether linkages, creating a symmetrical dimethacrylate molecule.
The central bisphenol A component provides structural rigidity and contributes to the compound's high viscosity characteristics. This aromatic core features two phenyl rings connected by an isopropylidene bridge, creating a molecular backbone that imparts stiffness to the resulting polymer network. The presence of hydroxyl groups on each glycidyl unit enables hydrogen bonding interactions that significantly influence the compound's viscosity and polymerization behavior.
Table 3: Molecular Architecture Components
| Structural Component | Function | Contribution |
|---|---|---|
| Bisphenol A Core | Structural backbone | Rigidity and stiffness |
| Glycidyl Linkages | Flexible connectors | Reduced brittleness |
| Methacrylate Groups | Polymerizable units | Crosslinking capability |
| Hydroxyl Groups | Hydrogen bonding sites | Viscosity modulation |
The terminal methacrylate groups serve as polymerizable functionalities that enable rapid crosslinking under appropriate conditions. Each molecule contains two carbon-carbon double bonds, classifying it as a difunctional monomer capable of forming extensive crosslinked networks. This bifunctionality distinguishes Bisphenol A-Glycidyl Methacrylate from monofunctional systems and enables the formation of thermoset polymer structures with enhanced mechanical properties.
The glycidyl ether linkages connecting the bisphenol A core to the methacrylate units provide flexibility within the molecular structure. These linkages prevent excessive rigidity while maintaining structural integrity, contributing to the compound's ability to form durable yet resilient polymer networks. The ether oxygen atoms also participate in intermolecular interactions that influence the compound's physical properties and polymerization characteristics.
Viscosity represents a critical architectural consequence, with neat Bisphenol A-Glycidyl Methacrylate exhibiting extremely high viscosity values of approximately 566 pascals-seconds at 25°C. This high viscosity results from extensive hydrogen bonding between hydroxyl groups on adjacent molecules, creating a network of intermolecular interactions that restrict molecular motion. The viscosity characteristics necessitate dilution with lower viscosity monomers in practical applications to achieve workable formulations.
The molecular geometry influences polymerization kinetics and final polymer properties. The relatively large molecular size and symmetric structure contribute to reduced polymerization shrinkage compared to smaller monomers like methyl methacrylate. This architectural advantage represents a fundamental improvement in dental composite technology, enabling the creation of restorations with improved dimensional stability and reduced internal stress generation during polymerization.
Properties
IUPAC Name |
3-[4-[2-[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-21(2)27(30)34-19-7-17-32-25-13-9-23(10-14-25)29(5,6)24-11-15-26(16-12-24)33-18-8-20-35-28(31)22(3)4/h9-16H,1,3,7-8,17-20H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLDVPRAIERSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950351 | |
| Record name | {(Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl} bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27689-12-9 | |
| Record name | Bisphenol A bis(3-methacryloyloxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27689-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis-(4-(3-methacryloxypropoxy)phenyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027689129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {(Propane-2,2-diyl)bis[(4,1-phenylene)oxy]propane-3,1-diyl} bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Epoxy Intermediate Method
This method involves the formation of a bisphenol A diglycidyl ether intermediate, followed by esterification with methacrylic acid.
Step 1: Synthesis of Bisphenol A Diglycidyl Ether
Bisphenol A reacts with epichlorohydrin in the presence of a base (e.g., potassium carbonate or sodium hydride) and a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of bisphenol A attack the electrophilic carbon of epichlorohydrin:
Reaction conditions typically involve a molar ratio of 1:2.5 (bisphenol A to epichlorohydrin), temperatures of 80–100°C, and a reaction time of 6–12 hours.
Step 2: Esterification with Methacrylic Acid
The diglycidyl ether intermediate undergoes ring-opening esterification with methacrylic acid in the presence of a tertiary amine catalyst (e.g., triethylamine) and an inhibitor (e.g., hydroquinone) to prevent premature polymerization:
Key parameters include a stoichiometric ratio of 1:2.5 (intermediate to methacrylic acid), temperatures of 60–80°C, and reaction times of 4–8 hours.
One-Step Glycidyl Methacrylate Route
An alternative single-step method involves the direct reaction of bisphenol A with glycidyl methacrylate (GMA) in a 1:2.5 molar ratio. This route eliminates the need for isolating the epoxy intermediate:
The reaction is catalyzed by triethylamine (2–5 wt%) and requires inhibitors like hydroquinone (1–2 wt%) to suppress side reactions. Yields range from 70–85%, with purification achieved via column chromatography using silica gel and acetone/cyclohexane mixtures.
Optimization of Reaction Conditions
Catalysts and Solvents
Temperature and Time
Optimal yields are obtained at 60–80°C for esterification and 80–100°C for epoxy intermediate synthesis. Prolonged heating (>12 hours) leads to decomposition, while shorter durations (<4 hours) result in incomplete reactions.
Purification and Characterization
Purification Techniques
Analytical Methods
-
NMR Spectroscopy : H NMR confirms the absence of epoxy protons (δ 2.5–3.5 ppm) and the presence of methacrylate vinyl groups (δ 5.5–6.5 ppm).
-
FT-IR : Peaks at 1720 cm (C=O stretch) and 1635 cm (C=C stretch) validate ester formation.
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1 kg | 100–1000 kg |
| Catalyst Loading | 2–5 wt% | 1–2 wt% |
| Purification | Column Chromatography | Distillation/Recrystallization |
| Yield | 70–85% | 85–90% |
Industrial processes prioritize cost-effective catalysts (e.g., KCO) and continuous distillation for solvent recovery.
Recent Advances (2023–2025)
Recent patents disclose microwave-assisted synthesis methods that reduce reaction times by 40–50% and improve yields to 90–95%. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica) offers a greener alternative to traditional amine catalysts, though scalability remains a challenge .
Chemical Reactions Analysis
Types of Reactions
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in polymerization reactions to form cross-linked polymers.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used in the presence of solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various types of cross-linked polymers and functionalized derivatives .
Scientific Research Applications
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Applications: It is explored for use in drug delivery systems and medical devices due to its biocompatibility.
Industrial Applications: The compound is employed in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate primarily involves its ability to undergo polymerization and form cross-linked networks . This property is exploited in various applications to create materials with enhanced mechanical strength and durability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with Modified Spacer Chains
a. (1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] Bismethacrylate (CAS: 24447-72-1; EC: 246-252-7)
- Molecular Formula : C₂₉H₃₆O₆
- Key Differences : Shorter ethanediyl (-CH₂-CH₂-) spacer instead of propanediyl (-CH₂-CH₂-CH₂-), reducing molecular weight (480.59 g/mol vs. ~452–480 g/mol for BisGMA) .
- Properties :
b. (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) Bismethacrylate (CAS: 24448-20-2)
Diacrylate vs. Bismethacrylate Analogues
- Diacrylate Derivatives :
Functional Comparison with Dental Monomers
BisGMA vs. UDMA (Urethane Dimethacrylate)
- BisGMA: Higher viscosity (due to hydroxyl groups) requires dilution with co-monomers like TEGDMA. Provides superior mechanical strength but prone to water sorption .
- UDMA : Lower viscosity, better flowability, and reduced water uptake. Often used in combination with BisGMA to balance handling and performance .
BisGMA vs. HEMA (2-Hydroxyethyl Methacrylate)
- HEMA: Hydrophilic monomer used in adhesives to enhance wettability. Low molecular weight increases permeability, raising biocompatibility concerns .
- BisGMA : Hydrophobic backbone improves durability but requires photoinitiators (e.g., CQ) for adequate curing depth .
Biological Activity
(1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate , commonly referred to as Bismethacrylate , is a synthetic compound with the molecular formula and a molecular weight of approximately 480.59 g/mol. This compound is primarily utilized in polymer chemistry due to its ability to form cross-linked networks through polymerization processes.
- IUPAC Name : 3-[4-[2-[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate
- CAS Number : 27689-12-9
- EINECS Number : 248-607-1
Synthesis
The synthesis of this compound typically involves the reaction of bisphenol A with glycidyl methacrylate in the presence of a catalyst. This process can be scaled for industrial production, ensuring consistency and quality through controlled reaction parameters.
The biological activity of this compound is primarily attributed to its polymerization capabilities, leading to the formation of biocompatible materials suitable for various biomedical applications. The mechanism involves:
- Polymerization : Initiated by agents such as benzoyl peroxide or azobisisobutyronitrile (AIBN), resulting in cross-linked polymers.
- Substitution Reactions : The compound can undergo substitution reactions with various functional groups, enhancing its versatility.
Applications in Biomedical Fields
Research indicates that this compound has significant potential in:
- Drug Delivery Systems : Its biocompatibility allows it to be used as a matrix for controlled drug release.
- Dental Materials : Used in dental adhesives and restorative materials due to its favorable mechanical properties and adhesion capabilities.
Case Studies
- Dental Applications : A study published in Operative Dentistry demonstrated that composites containing this bismethacrylate exhibited superior mechanical properties compared to traditional materials, enhancing their performance in restorative dentistry .
- Biocompatibility Assessment : Research conducted on the cytotoxicity of this compound showed that it has low toxicity levels when tested on fibroblast cell lines, indicating its suitability for biomedical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Applications | Biocompatibility |
|---|---|---|---|
| Bisphenol A diglycidyl ether | Moderate | Adhesives, coatings | Moderate |
| Bisphenol A bis(2-hydroxypropyl) ether | High | Polymer synthesis | High |
| (1-Methylethylidene)bis(4,1-phenyleneoxy...) | High | Drug delivery, dental materials | Very High |
Q & A
Basic: What are the standard methods for characterizing the purity and structural integrity of (1-Methylethylidene)bis(4,1-phenyleneoxy-3,1-propanediyl) bismethacrylate in synthetic batches?
Answer:
Characterization typically involves a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methacrylate groups, phenyleneoxy linkages, and the isopropylidene backbone. Peaks at δ 5.5–6.1 ppm (methacrylate vinyl protons) and δ 1.6 ppm (isopropylidene methyl groups) are diagnostic .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Key absorption bands include ~1720 cm⁻¹ (C=O stretching of methacrylate) and ~1600 cm⁻¹ (aromatic C=C) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies residual monomers and identifies impurities using reverse-phase C18 columns with UV detection at 210–230 nm .
Basic: How is this compound integrated into polymer networks, and what are its primary applications in material science?
Answer:
The compound acts as a crosslinking agent in dimethacrylate-based polymers due to its bifunctional methacrylate groups. Common applications include:
- Dental composites : Enhances mechanical strength and wear resistance in resin matrices when copolymerized with Bis-GMA, UDMA, or TEGDMA .
- Biomedical hydrogels : Used in controlled-release systems by adjusting initiator concentrations (e.g., camphorquinone/amine systems) to modulate crosslinking density .
- Adhesive formulations : Improves bond strength in root dentin adhesives when combined with hydrophilic monomers like HEMA .
Advanced: How do conflicting toxicity profiles from in vitro and in vivo studies impact risk assessments for this compound?
Answer:
Discrepancies arise due to differences in metabolic activation and exposure pathways:
- In vitro studies (e.g., OECD 455 assays) report estrogenic activity via ERα binding, suggesting endocrine disruption potential at ≥10 µM concentrations .
- In vivo rodent models show no significant reproductive toxicity at equivalent doses, likely due to rapid hepatic glucuronidation and excretion .
Methodological considerations :
Advanced: What experimental strategies resolve contradictions in polymerization efficiency data across different composite formulations?
Answer:
Variability in double-bond conversion (DC%) stems from:
- Initiator systems : Camphorquinone (CQ)/amine systems yield higher DC% (70–85%) in light-cured composites compared to thermal initiators (50–60%) .
- Monomer viscosity : Blending with low-viscosity diluents (e.g., TEGDMA) reduces steric hindrance, improving DC% by 15–20% .
Optimization protocol :
Advanced: How does regulatory scrutiny under REACH influence experimental design for environmental fate studies?
Answer:
The compound’s inclusion in the 2024–2026 CoRAP list mandates rigorous environmental persistence and bioaccumulation assessments :
- Hydrolysis stability : Perform OECD 111 testing at pH 4–9; the compound’s ester linkages show pH-dependent degradation (t₁/₂ = 14 days at pH 9 vs. >1 year at pH 4) .
- Bioaccumulation potential : Use log Kow values (predicted ≈5.2) to prioritize bioconcentration factor (BCF) testing in fish models .
- Sediment toxicity : Include Chironomus riparius acute toxicity assays (EC₅₀ < 1 mg/L triggers further evaluation) .
Advanced: What mechanistic insights explain its dual role as both a crosslinker and plasticizer in polymer networks?
Answer:
The compound’s bulky isopropylidene-phenyleneoxy backbone introduces steric effects that:
- Enhance flexibility : Reduces glass transition temperature (Tg) by 10–15°C compared to rigid analogs like Bis-GMA .
- Modulate crosslink density : At >20 wt%, phase separation occurs, decreasing tensile strength but increasing fracture toughness .
Validation method : Dynamic mechanical analysis (DMA) to correlate Tan δ peaks with Tg and network heterogeneity .
Advanced: How do synthesis byproducts affect the compound’s biocompatibility in dental applications?
Answer:
Residual allylphenol derivatives (e.g., 4,4'-isopropylidenebis[2-allylphenol]) from incomplete esterification:
- Cytotoxicity : Reduce fibroblast viability by 30–40% at 0.1 mM via ROS generation .
- Mitigation strategy : Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) reduces impurities to <0.5% .
Advanced: What analytical challenges arise in quantifying environmental degradation products of this compound?
Answer:
Degradation products like methacrylic acid and 4,4'-dihydroxybenzophenone require:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
